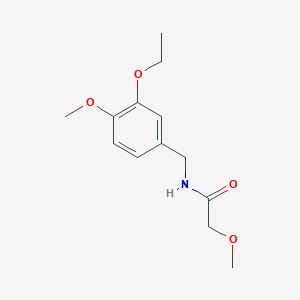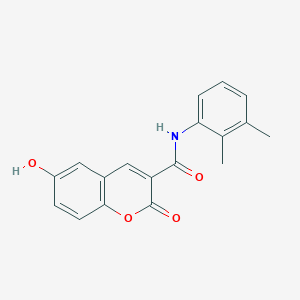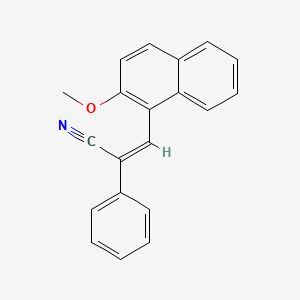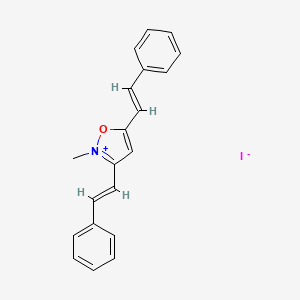
N-(3-ethoxy-4-methoxybenzyl)-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethoxy-4-methoxybenzyl)-2-methoxyacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EMA, and it is a derivative of the natural product harmine, which is found in several plant species. EMA has been shown to have a variety of biological effects, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mechanism of Action
The mechanism of action of EMA is not fully understood, but it is believed to involve several different pathways. EMA has been shown to inhibit the activity of several enzymes involved in the production of pro-inflammatory cytokines, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). EMA has also been shown to inhibit the activity of several signaling pathways involved in the development of cancer, including the Akt/mTOR pathway and the NF-κB pathway. In addition, EMA has been shown to inhibit the replication of several viruses, including HIV and hepatitis C.
Biochemical and Physiological Effects:
EMA has been shown to have several biochemical and physiological effects. In vitro studies have shown that EMA inhibits the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). EMA has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In addition, EMA has been shown to inhibit the replication of several viruses, including HIV and hepatitis C.
Advantages and Limitations for Lab Experiments
One of the advantages of using EMA in lab experiments is its broad range of biological activities. EMA has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a useful tool for studying a variety of biological processes. In addition, EMA has been shown to be relatively non-toxic, with no significant side effects reported in animal studies. However, one of the limitations of using EMA in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on EMA. One area of research is the development of more efficient synthesis methods for EMA, which could increase its availability for scientific research. Another area of research is the identification of the specific pathways and targets involved in the biological effects of EMA, which could lead to the development of more targeted therapies for inflammatory diseases, cancer, and viral infections. In addition, further studies are needed to assess the safety and efficacy of EMA in humans, which could pave the way for clinical trials and potential therapeutic applications.
Synthesis Methods
EMA can be synthesized using a multi-step process involving several chemical reactions. The first step involves the conversion of harmine to harmaline, which is then reacted with 3-ethoxy-4-methoxybenzaldehyde to form the intermediate product, N-(3-ethoxy-4-methoxybenzyl)-2-methoxyacetophenone. This intermediate is then reacted with methylamine to form the final product, EMA. The overall yield of this synthesis method is approximately 20%.
Scientific Research Applications
EMA has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its anti-inflammatory properties. EMA has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of many inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. EMA has also been shown to have anti-tumor properties, and it has been studied as a potential treatment for several types of cancer, including breast cancer, lung cancer, and leukemia. In addition, EMA has been shown to have anti-viral properties, and it has been studied as a potential treatment for viral infections, including HIV and hepatitis C.
properties
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-4-18-12-7-10(5-6-11(12)17-3)8-14-13(15)9-16-2/h5-7H,4,8-9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYJMZVKMOQMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC(=O)COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxy-4-methoxybenzyl)-2-methoxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4-tetrafluoro-8,9,10,11-tetrahydrocyclohepta[4,5]imidazo[1,2-b][1,2]benzoxazin-13(7H)-one](/img/structure/B5499125.png)
![3-acetyl-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]benzamide](/img/structure/B5499129.png)
![(3aR*,7aS*)-2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5499137.png)

![7-(4-methoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5499151.png)
![8-[2-(trifluoromethoxy)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5499155.png)
![ethyl 4-({4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5499165.png)
![(4aS*,8aR*)-6-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5499180.png)

![N-[2-(benzoylamino)-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5499197.png)
![2-[1-methyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazin-2-yl]ethanol](/img/structure/B5499198.png)
![7-(3-chlorophenyl)-4-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5499220.png)

![methyl (6-oxodibenzo[cd,g]indazol-2(6H)-yl)acetate](/img/structure/B5499232.png)